Reduced Lipophilicity (LogP 1.63) Compared to Parent 1-Azaspiro[4.4]nonane (LogP 2.01) and 2-Azaspiro[4.4]nonane (LogP 1.87)
The 2-methoxy-1-ene substitution lowers the calculated LogP of the azaspiro[4.4]nonane scaffold by 0.24–0.38 log units relative to its saturated parent amines. This reduction in lipophilicity is expected to improve aqueous solubility and reduce non-specific protein binding, consistent with established medicinal chemistry principles [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 |
| Comparator Or Baseline | 1-Azaspiro[4.4]nonane: LogP = 2.01 (ChemicalBook); 2-Azaspiro[4.4]nonane: LogP = 1.87 (Chemsrc) |
| Quantified Difference | ΔLogP = –0.38 vs. 1-azaspiro[4.4]nonane; ΔLogP = –0.24 vs. 2-azaspiro[4.4]nonane |
| Conditions | Calculated LogP (ACD/Labs or similar algorithm); no experimental LogD data available |
Why This Matters
A LogP shift of 0.24–0.38 units can alter predicted passive permeability and aqueous solubility by a factor of ~1.7–2.4, which can be decisive in early-stage lead optimization for oral bioavailability.
- [1] Chem-space. 2-Methoxy-1-azaspiro[4.4]non-1-ene. LogP: 1.63. View Source
